[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Synthesis Analysis
Although the specific synthesis of "[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" is not detailed in available literature, the synthesis of similar compounds typically involves multi-step organic reactions, including Suzuki cross-coupling, nucleophilic substitution, and cyclization reactions. These methods offer routes to construct the complex frameworks of such molecules, enabling the introduction of various functional groups at specific positions within the molecule (Reddy & Reddy, 2016).
Scientific Research Applications
Corrosion Inhibition
- Application : A study explored the use of similar organic inhibitors for the corrosion inhibition of mild steel in acidic media. Compounds with related structures showed significant efficiency in protecting mild steel surfaces by forming a protective film layer, suggesting potential applications for [1,1'-Biphenyl]-4-yl derivatives in corrosion prevention (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial Activity
- Application : Research into similar compounds has indicated antimicrobial properties against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents or treatments (Patel, Agravat, & Shaikh, 2011).
Anti-Mycobacterial Properties
- Application : Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to the compound , have been identified as new anti-mycobacterial chemotypes, showing effectiveness against Mycobacterium tuberculosis. This indicates a potential application in tuberculosis treatment (Pancholia et al., 2016).
Antibacterial Activity
- Application : Studies on derivatives of [1,1'-Biphenyl]-4-yl compounds have reported in vitro antibacterial activity against various bacterial strains, suggesting their use in developing antibacterial agents (Reddy & Reddy, 2016).
Insecticidal Activity
- Application : Certain derivatives have shown insecticidal activities, particularly against armyworms. This opens up possibilities for their use in agricultural pest control (Ding et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (pnt), have been shown to exhibit antimicrobial activity against strains of staphylococcus . They inhibit DNA gyrase, a type II topoisomerase, which is essential for bacterial DNA replication .
Mode of Action
This interaction can lead to disruption of bacterial DNA replication, thereby exerting its antimicrobial effects .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA supercoiling process, a crucial part of the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the normal functioning of this pathway, leading to the cessation of bacterial growth.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of similar compounds suggest that they may have good bioavailability and could be well-distributed throughout the body .
Result of Action
The inhibition of DNA gyrase by the compound leads to the disruption of bacterial DNA replication. This results in the cessation of bacterial growth, thereby exerting its antimicrobial effects .
properties
IUPAC Name |
[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c29-23(19-8-6-18(7-9-19)17-4-2-1-3-5-17)26-12-14-27(15-13-26)24-25-21-11-10-20(28(30)31)16-22(21)32-24/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSADVCWLZKDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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